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Mechanism of Action and Signaling Pathway

Tenalisib (RP6530) is a highly specific, orally available dual inhibitor of the phosphoinositide 3-kinase
(PI3K) delta and gamma isoforms [1] [2]. The PI3K pathway plays a central role in cell proliferation,
survival, and migration, and its dysregulation is implicated in the pathophysiology of various cancers,
including T-cell lymphomas [3] [1]. The delta and gamma isoforms are particularly expressed in

hematopoietic cells, making them attractive targets for lymphoid malignancies [1].

A distinctive feature of tenalisib is that its metabolite, IN0385, also acts as an inhibitor of Salt-Inducible
Kinase 3 (SIK3), which is believed to contribute to its overall anti-tumor activity by modulating additional

signaling pathways in tumor cells [3].

The diagram below illustrates the proposed mechanistic basis for the tenalisib and romidepsin combination

in T-cell lymphoma.

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://www.smolecule.com/products/s549008?utm_src=pdf-interest
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://www.selleckchem.com/products/tenalisib-rp6530.html
https://haematologica.org/article/view/11144
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://haematologica.org/article/view/11144
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://www.smolecule.com/products/s549008?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Romidepsin

nhibits nhibits

(PIBK oly PathwaD (HDAC Complea

ctivates odulates

G)-AKT (Activation)) (Gene TranscriptiorD

Synergistic Effects:
» Apoptosis

* Cell Cycle Arrest

* Anti-proliferation

Click to download full resolution via product page

Synergistic mechanism of tenalisib and romidepsin in T-cell lymphoma.

Summary of Key Preclinical Evidence

The rationale for temalisib, both as a monotherapy and in combination, is supported by several key

preclinical findings.

e In Vitro Monotherapy Activity: Tenalisib demonstrated dose-dependent inhibition of cell growth
in a panel of immortalized B-cell lymphoma cells, with a more pronounced effect in certain Diffuse
Large B-Cell Lymphoma (DLBCL) lines [2]. This anti-proliferative activity was accompanied by a
corresponding inhibition of phosphorylated AKT (pAKT), a key downstream effector of the PI3K
pathway, confirming target engagement [2]. Treatment of patient-derived primary cells with

tenalisib resulted in increased cell death [2].
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e In Vivo Monotherapy Efficacy: In a mouse T-cell leukemia xenograft model, tenalisib showed
significant anti-tumeor activity [1]. The compound exhibited a favorable pharmacokinetic profile in
animal models, with plasma concentrations reaching levels sufficient for target inhibition at low doses

[2].

e Rationale for Combination with Romidepsin: In vitro studies in T-cell lymphoma cell lines
suggested that combining a PI3K §&/y inhibitor with an HDAC inhibitor like romidepsin could be
synergistic [3]. This provided a strong rationale for clinical evaluation of the tenalisib-romidepsin
combination, hypothesizing that simultaneous disruption of the PI3K pathway and epigenetic

regulation would lead to enhanced anti-tumor responses [3] [4].

Experimental Protocols from Foundational Studies

The methodologies from foundational studies provide a template for investigating tenalisib's activity.

In Vitro Cell-Based Assays

The core protocols for evaluating tenalisib's cellular activity are outlined below, primarily based on

investigations in multiple myeloma and lymphoma cell lines [2].

e Cell Lines: Use established human lymphoma or T-cell lymphoma cell lines (e.g., MM-1S, MM-1R,
OCI-LY-1, OCI-LY-10) [2].

e Treatment and Incubation: Prepare tenalisib stock solution in DMSO. Treat cells with a range of
tenalisib concentrations (e.g., from nanomolar to low micromolar, such as 1 yM). Include a vehicle
control (DMSO). Incubate for a predetermined period (e.g., 72 hours) at 37°C [2].

¢ Viability and Proliferation Assessment: Use MTT or other colorimetric assays to determine cell
proliferation and viability after the incubation period [2].

e Apoptosis Analysis: Perform Annexin V/Propidium lodide (PI) staining followed by flow cytometry to
quantify early and late apoptotic cell populations [2].

e Target Modulation Analysis: Use western blotting to assess the reduction in levels of
phosphorylated AKT (pAKT) in treated cells compared to controls to confirm pathway inhibition [2].

In Vivo Efficacy Models
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The phase I/Ib monotherapy study referenced a mouse T-cell leukemia xenograft model [1]. A generalized

protocol is described below.

¢ Animal Model: Establish mouse xenograft models by subcutaneously implanting human T-cell
lymphoma tumor cells into immunodeficient mice.

¢ Dosing Formulation: Formulate tenalisib as a homogeneous suspension in a vehicle like 0.5%
carboxymethyl cellulose (CMC-Na) for oral administration [2].

e Dosing Regimen: Once tumors are palpable, administer tenalisib orally at the chosen dose (e.g.,
doses ranging from 3 mgl/kg and higher based on PK data). A twice-daily (BID) regimen is typical due
to the compound's half-life. Include a vehicle control group.

¢ Efficacy Endpoints: Monitor tumor volume and body weight regularly. Calculate tumor growth
inhibition. At study end, analyze tumor samples for pharmacodynamic markers like pAKT
downregulation [1].

Translation to Clinical Trials in T-Cell Lymphoma

The strong preclinical data supported the initiation of clinical trials. A phase I/Ib study (NCT02567656)

established tenalisib monotherapy's safety and preliminary efficacy in relapsed/refractory TCL, showing an

Overall Response Rate (ORR) of 45.7% [1].

Subsequently, a phase I/Il open-label multicenter study (NCT03770000) evaluated the tenalisib and
romidepsin combination in adults with relapsed/refractory TCL [3] [4]. The study design and key outcomes

are detailed below.

Study Aspect Phase I/ll Study (NCT03770000) Desigh & Findings

Study Design Multicenter, open-label, non-randomized trial with dose escalation (Phase I) and
dose expansion (Phase Il) phases [3].

Patients 33 adults with relapsed/refractory TCL (16 with Peripheral TCL, 17 with
Cutaneous TCL) [3].

Treatment Oral tenalisib (BID) + IV Romidepsin (Days 1, 8, 15 of a 28-day cycle) until
progression or intolerance [3].

Primary Objective Characterize safety/tolerability and determine Maximum Tolerated Dose (MTD)

[3].
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Study Aspect Phase I/ll Study (NCT03770000) Desigh & Findings

Key Safety Most common any-grade AEs: nausea, thrombocytopenia, elevated liver
Findings enzymes, decreased appetite. 69.7% had related grade =3 AEs [3] [4].

Key Efficacy ORR: 63.0% (PTCL: 75%; CTCL: 53.3%). Complete Response: 25.9%. Median
Findings Duration of Response: 5.03 months [3] [4].

Pharmacokinetics Co-administration did not significantly alter the pharmacokinetics of romidepsin

[3].

The tenalisib and romidepsin combination demonstrates a favorable safety and efficacy profile, supporting

its continued development as a potential treatment option for relapsed/refractory T-cell lymphoma [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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